3-Methyl-2-phenyl-2,5-dihydrofuran
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Overview
Description
3-Methyl-2-phenyl-2,5-dihydrofuran is a heterocyclic organic compound that features a furan ring with a methyl group at the 3-position and a phenyl group at the 2-position. This compound is part of the broader class of furan derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired furan ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring from suitable starting materials .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce a wide range of substituted furans with different functional groups.
Scientific Research Applications
3-Methyl-2-phenyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-2,5-dihydrofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different substitution patterns.
2-Phenylfuran: Lacks the methyl group at the 3-position but shares the phenyl substitution at the 2-position.
2,5-Dihydrofuran: A simpler furan derivative without the phenyl and methyl substitutions.
Uniqueness
3-Methyl-2-phenyl-2,5-dihydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56790-81-9 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |
InChI Key |
VLWOKKTUGXYJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC1C2=CC=CC=C2 |
Origin of Product |
United States |
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